molecular formula C13H8BrIO B13643416 (5-Bromo-2-iodophenyl)(phenyl)methanone

(5-Bromo-2-iodophenyl)(phenyl)methanone

Cat. No.: B13643416
M. Wt: 387.01 g/mol
InChI Key: CZMAVXYDVPUPOD-UHFFFAOYSA-N
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Description

(5-Bromophenyl)-(2-Iodophenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of bromine and iodine atoms attached to phenyl rings, which are connected through a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromophenyl)-(2-Iodophenyl)methanone typically involves the reaction of 5-bromobenzoyl chloride with 2-iodobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired ketone. The general reaction scheme is as follows:

5-Bromobenzoyl chloride+2-IodobenzenePyridine, Reflux(5-Bromophenyl)-(2-Iodophenyl)methanone\text{5-Bromobenzoyl chloride} + \text{2-Iodobenzene} \xrightarrow{\text{Pyridine, Reflux}} \text{(5-Bromophenyl)-(2-Iodophenyl)methanone} 5-Bromobenzoyl chloride+2-IodobenzenePyridine, Reflux​(5-Bromophenyl)-(2-Iodophenyl)methanone

Industrial Production Methods

Industrial production methods for (5-Bromophenyl)-(2-Iodophenyl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Bromophenyl)-(2-Iodophenyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethylformamide.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing bromine or iodine.

    Reduction: Formation of (5-Bromophenyl)-(2-Iodophenyl)methanol.

    Oxidation: Formation of (5-Bromophenyl)-(2-Iodophenyl)carboxylic acid.

    Coupling: Formation of biaryl compounds with extended conjugation.

Scientific Research Applications

(5-Bromophenyl)-(2-Iodophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of (5-Bromophenyl)-(2-Iodophenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromophenyl)-(2-Chlorophenyl)methanone
  • (5-Bromophenyl)-(2-Fluorophenyl)methanone
  • (5-Iodophenyl)-(2-Bromophenyl)methanone

Uniqueness

(5-Bromophenyl)-(2-Iodophenyl)methanone is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical reactivity and properties. The combination of these halogens can influence the compound’s electronic structure, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C13H8BrIO

Molecular Weight

387.01 g/mol

IUPAC Name

(5-bromo-2-iodophenyl)-phenylmethanone

InChI

InChI=1S/C13H8BrIO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H

InChI Key

CZMAVXYDVPUPOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)I

Origin of Product

United States

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